molecular formula C15H10FNO6 B6409015 2-(4-Fluoro-3-methoxycarbonylphenyl)-4-nitrobenzoic acid CAS No. 1261913-20-5

2-(4-Fluoro-3-methoxycarbonylphenyl)-4-nitrobenzoic acid

Cat. No.: B6409015
CAS No.: 1261913-20-5
M. Wt: 319.24 g/mol
InChI Key: NTVSJTBYYREUDG-UHFFFAOYSA-N
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Description

2-(4-Fluoro-3-methoxycarbonylphenyl)-4-nitrobenzoic acid is an organic compound that features both fluorine and nitro functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both electron-withdrawing groups (fluorine and nitro) and an ester group makes it a versatile molecule for various chemical transformations.

Properties

IUPAC Name

2-(4-fluoro-3-methoxycarbonylphenyl)-4-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FNO6/c1-23-15(20)12-6-8(2-5-13(12)16)11-7-9(17(21)22)3-4-10(11)14(18)19/h2-7H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTVSJTBYYREUDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FNO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20691575
Record name 4'-Fluoro-3'-(methoxycarbonyl)-5-nitro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20691575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261913-20-5
Record name 4'-Fluoro-3'-(methoxycarbonyl)-5-nitro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20691575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Fluoro-3-methoxycarbonylphenyl)-4-nitrobenzoic acid typically involves multi-step organic reactions. One common approach is:

    Nitration: Starting with 4-fluorobenzoic acid, a nitration reaction is performed using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the para position.

    Esterification: The carboxylic acid group is then esterified using methanol and a strong acid catalyst like sulfuric acid to form the methoxycarbonyl group.

    Coupling Reaction: Finally, a coupling reaction with a suitable reagent, such as a boronic acid derivative, is carried out to introduce the 4-fluoro-3-methoxycarbonylphenyl group.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques like crystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxycarbonyl group, to form carboxylic acids.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst or using iron and hydrochloric acid.

    Substitution: The fluorine atom can be substituted by nucleophiles in a nucleophilic aromatic substitution reaction, often using strong bases like sodium hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or iron powder with hydrochloric acid.

    Substitution: Sodium hydride or other strong bases in polar aprotic solvents like dimethyl sulfoxide.

Major Products:

    Oxidation: Formation of 2-(4-Fluoro-3-carboxyphenyl)-4-nitrobenzoic acid.

    Reduction: Formation of 2-(4-Fluoro-3-methoxycarbonylphenyl)-4-aminobenzoic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Acts as a precursor for the synthesis of fluorinated aromatic compounds.

Biology:

  • Potential use in the development of pharmaceuticals due to its structural features that can interact with biological targets.

Medicine:

  • Investigated for its potential as an anti-inflammatory or anticancer agent due to the presence of the nitro and fluorine groups.

Industry:

  • Utilized in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(4-Fluoro-3-methoxycarbonylphenyl)-4-nitrobenzoic acid depends on its application. In medicinal chemistry, the compound may exert its effects by interacting with specific enzymes or receptors, leading to inhibition or activation of biological pathways. The nitro group can participate in redox reactions, while the fluorine atom can enhance binding affinity to biological targets due to its electronegativity.

Comparison with Similar Compounds

  • 2-Fluoro-4-methoxycarbonylphenylboronic acid
  • 4-Fluoro-3-methoxyphenylboronic acid
  • 4-Chloro-3-methoxyphenylboronic acid

Uniqueness:

  • The combination of fluorine, nitro, and methoxycarbonyl groups in 2-(4-Fluoro-3-methoxycarbonylphenyl)-4-nitrobenzoic acid makes it unique compared to similar compounds. This unique combination allows for a diverse range of chemical reactions and potential applications in various fields.

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